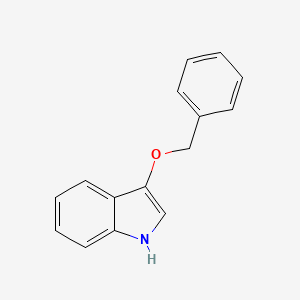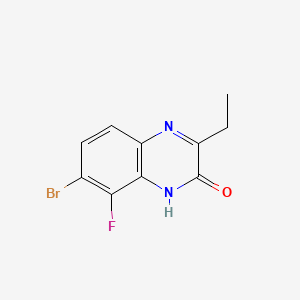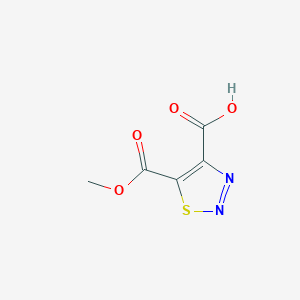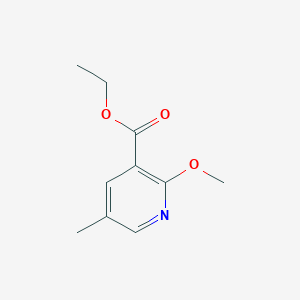
Ethyl 2-methoxy-5-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methoxy-5-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group attached to a methoxy-substituted methylpyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methoxy-5-methylnicotinate typically involves the esterification of 2-methoxy-5-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methoxy-5-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-methoxy-5-methylnicotinic acid.
Reduction: Formation of 2-methoxy-5-methylpyridine-3-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 2-methoxy-5-methylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-methoxy-5-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding. The exact pathways and targets are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Ethyl 2-methoxy-5-methylnicotinate can be compared with other nicotinate derivatives such as:
Methyl nicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl nicotinate: Lacks the methoxy and methyl substituents on the pyridine ring.
2-methoxy-5-methylnicotinic acid: The carboxylic acid form of the compound.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
ethyl 2-methoxy-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(12)8-5-7(2)6-11-9(8)13-3/h5-6H,4H2,1-3H3 |
Clé InChI |
UFLYYBRFEVSXQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=CC(=C1)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


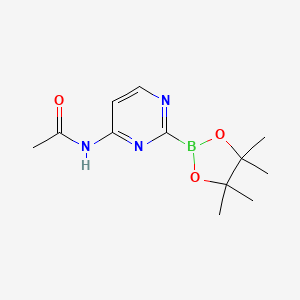
![Ethyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13666878.png)

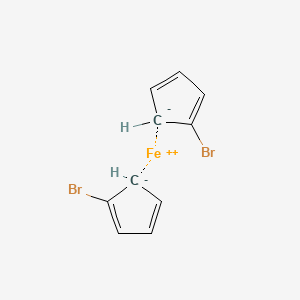
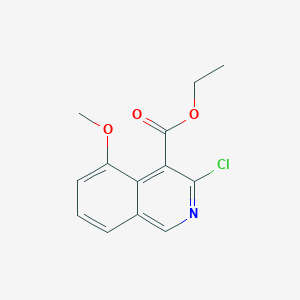
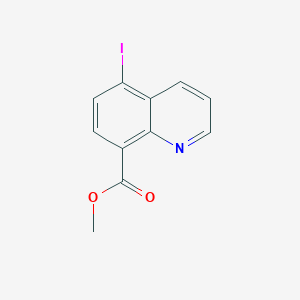

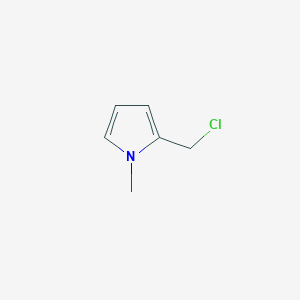
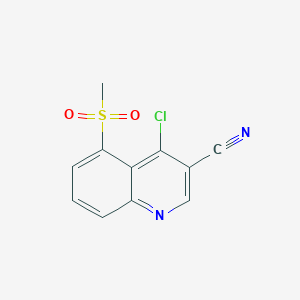
![7-Amino-5-(methylsulfonyl)-2-(3-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13666916.png)

